6-chloro-N-(furan-2-ylmethyl)pyrimidin-4-amine
Description
Properties
IUPAC Name |
6-chloro-N-(furan-2-ylmethyl)pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O/c10-8-4-9(13-6-12-8)11-5-7-2-1-3-14-7/h1-4,6H,5H2,(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STRGJGAQEVTISA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC2=CC(=NC=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(furan-2-ylmethyl)pyrimidin-4-amine typically involves the reaction of 6-chloropyrimidine-4-amine with furan-2-carbaldehyde under suitable conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) . The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This might include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(furan-2-ylmethyl)pyrimidin-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The furan ring can undergo oxidation to form furanones or reduction to form tetrahydrofuran derivatives.
Coupling Reactions: The compound can participate in coupling reactions like Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base like sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Products: Various substituted pyrimidines depending on the nucleophile used.
Oxidation Products: Furanones and other oxidized derivatives.
Reduction Products: Tetrahydrofuran derivatives.
Scientific Research Applications
Structure and Reactivity
The molecular structure of 6-chloro-N-(furan-2-ylmethyl)pyrimidin-4-amine can be represented by its canonical SMILES notation: ClC1=NC(=NC(=C1N)C)CC2=COC=C2. Key structural features include:
- A pyrimidine ring, which is a fundamental heterocyclic motif in many biologically active compounds.
- A furan moiety, which can participate in various chemical reactions.
- A chloro substituent, which can influence the compound's reactivity and physical properties.
This compound can participate in various chemical reactions due to its functional groups. The reactivity of this compound can be influenced by factors such as solvent polarity, temperature, and the presence of catalysts or bases.
Potential Applications
This compound has several potential applications:
- Medicinal Chemistry: As a bioactive molecule, it can be a building block for synthesizing drug candidates.
- Pharmacology: It can be used in research to explore its effects on biological systems.
- Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.
Related Research
Other research on pyrimidine derivatives highlights their potential in various applications:
- Some 4,6-disubstituted-2-aminopyrimidines interact with the acetylcholine binding protein (AChBP) and selectively activate α7 nAChRs in a cell-based calcium influx assay .
- 6-Chloro-4-(N-(2-methoxy)phenyl)-2,4-pyrimidinediamine and 6-Chloro-4-(N-(4-methoxy)phenyl)-2,4-pyrimidinediamine are examples of 2-aminopyrimidine derivatives that have been synthesized and characterized .
- 6-chloro-N-(furan-3-ylmethyl)-2-(4-methylpiperazin-1-yl)quinazolin-4-amine (VUF10499) is a synthetic quinazoline derivative with potent inverse agonist activity at both human H4 and H1 histamine receptors.
- The introduction of a fluorine or chlorine atom in related compounds can enhance antiplasmodial activity .
Mechanism of Action
The mechanism of action of 6-chloro-N-(furan-2-ylmethyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key analogs of 6-chloro-N-(furan-2-ylmethyl)pyrimidin-4-amine, highlighting variations in substituents and their implications:
Key Observations :
- Electron-Withdrawing Groups (EWGs) : Fluorine, trifluoromethoxy, and sulfonyl groups enhance metabolic stability and target affinity. For example, the 4-trifluoromethoxyphenyl analog showed utility in kinase inhibitor synthesis .
- Heterocyclic Modifications: Thieno- and pyrazolo-fused pyrimidines (e.g., thieno[2,3-d]pyrimidin-4-amine) improve lipophilicity, aiding central nervous system penetration .
- Biological Activity : Substituents like chlorophenyl and trifluoromethyl-oxadiazole correlate with antiviral and pesticidal activities, respectively .
Biological Activity
6-Chloro-N-(furan-2-ylmethyl)pyrimidin-4-amine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article explores the compound's structure, synthesis, biological activity, and potential applications based on diverse research findings.
Chemical Structure and Properties
The chemical formula of this compound is C₁₀H₈ClN₃O, with a molecular weight of approximately 209.63 g/mol. Its structure is characterized by a pyrimidine ring and a furan moiety, which contribute to its reactivity and biological activity. The SMILES notation for this compound is Clc1cn(cn1)Cc2occc2 .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, allowing for high yields and purity. The presence of the chlorine atom facilitates nucleophilic substitution reactions, while the furan ring can undergo electrophilic aromatic substitution .
Anti-inflammatory Properties
Preliminary studies indicate that this compound exhibits significant anti-inflammatory activity. This is attributed to its structural similarity with other pharmacologically active compounds that target nitric oxide synthase (NOS), an enzyme implicated in various inflammatory conditions .
Anticancer Activity
Research has shown that this compound may possess anticancer properties. It has been studied for its ability to inhibit the growth of various cancer cell lines, demonstrating cytotoxic effects without significant toxicity to normal cells . The mechanism of action likely involves the alteration of enzyme activities or receptor interactions, leading to apoptosis in cancer cells .
Antimicrobial Activity
In addition to its anti-inflammatory and anticancer effects, this compound has shown promise as an antimicrobial agent. It has been tested against various bacterial strains, displaying moderate inhibitory effects. For instance, compounds similar in structure have reported minimum inhibitory concentrations (MICs) ranging from 4.69 µM to 22.9 µM against Gram-positive and Gram-negative bacteria .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 6-Chloro-N-methylpyrimidin-4-amine | Contains a methyl group instead of furan | Demonstrates different biological activity |
| 2-Chloro-N-(furan-2-yl)methylpyrimidin | Different substitution pattern on pyrimidine | Potentially different pharmacological profiles |
| Diarylamine-substituted quinolones | Inhibits nitric oxide synthase | Focused on pain management and inflammatory disorders |
The distinct combination of functional groups in this compound may confer unique pharmacological properties compared to these similar compounds, particularly its dual functionality as both an anti-inflammatory and anticancer agent .
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
- Cytotoxicity Studies : Research demonstrated that this compound inhibited the growth of human cancer cell lines while showing minimal cytotoxicity to normal cells (HaCaT) .
- Antimicrobial Efficacy : In vitro studies revealed that this compound exhibited significant antimicrobial activity against various strains, including Staphylococcus epidermidis and Escherichia coli, with MIC values indicating effective inhibition at low concentrations .
- Mechanistic Insights : Investigations into its mechanism of action suggest that the compound binds to specific enzymes or receptors, altering their activity and leading to diverse biological effects .
Q & A
Q. What are the common synthetic routes for 6-chloro-N-(furan-2-ylmethyl)pyrimidin-4-amine, and how are intermediates characterized?
The synthesis typically involves sequential functionalization of the pyrimidine core. A chlorinated pyrimidine intermediate (e.g., 6-chloropyrimidin-4-amine) is first prepared via chlorination using reagents like POCl₃ or Cl₂ gas under catalytic conditions. Subsequent nucleophilic substitution introduces the furan-2-ylmethyl group via reaction with furfurylamine. Key intermediates are characterized using ¹H/¹³C NMR (to confirm substitution patterns), high-resolution mass spectrometry (HRMS) (to verify molecular weight), and HPLC (to assess purity). For example, analogous compounds in and highlight the use of NMR to confirm furan ring attachment and chlorine positioning .
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹H NMR identifies protons on the furan ring (δ 6.2–7.4 ppm) and pyrimidine NH/amine groups (δ 5.5–6.5 ppm). ¹³C NMR confirms the chlorine-bearing carbon (δ ~160 ppm) and furan carbons (δ ~110–150 ppm).
- Mass Spectrometry : ESI-MS or MALDI-TOF confirms the molecular ion peak (expected m/z ~225 for C₉H₉ClN₄O).
- FTIR : Bands at ~3300 cm⁻¹ (N-H stretch) and ~1600 cm⁻¹ (C=N/C=C) validate functional groups.
Data interpretation should align with structurally similar pyrimidines in and .
Q. How is purity assessed during synthesis?
Purity is monitored via thin-layer chromatography (TLC) (using silica gel and ethyl acetate/hexane eluents) and quantified via reverse-phase HPLC (C18 column, acetonitrile/water mobile phase). For example, emphasizes TLC for reaction progress tracking, while notes HPLC for final purity ≥95% .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate competing side reactions (e.g., oxidation or over-alkylation)?
- Temperature Control : Lower temperatures (0–25°C) reduce unwanted oxidation of the furan ring ().
- Catalyst Selection : Use of Pd/Cu catalysts for regioselective amination minimizes byproducts ().
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency ().
- Stoichiometry : Excess furfurylamine (1.5–2.0 eq.) ensures complete substitution while avoiding di-alkylation ().
Q. How do structural modifications (e.g., furan substitution or chloro positioning) influence bioactivity?
- Furan Ring : The electron-rich furan enhances π-π stacking with biological targets (e.g., enzymes), as seen in and for pyrazolo-pyrimidine analogs.
- Chlorine at C6 : The electron-withdrawing Cl group increases electrophilicity at C4, facilitating nucleophilic interactions in enzyme inhibition ().
Comparative studies in show that replacing Cl with methylsulfonyl groups alters binding affinity by 3–5-fold in kinase assays.
Q. How can crystallographic data resolve contradictions in reported biological activities?
Single-crystal X-ray diffraction (SC-XRD) using SHELXL ( ) or CCP4 suite ( ) provides unambiguous structural confirmation. For instance, resolved a fluoropyrimidine’s tautomeric form, explaining discrepancies in enzyme inhibition data. Apply these tools to validate hydrogen-bonding networks and steric effects influencing target interactions .
Q. What strategies address stability issues (e.g., hydrolysis of the chloro group)?
- Storage : Anhydrous conditions (argon atmosphere, desiccants) prevent hydrolysis ().
- Derivatization : Replacing Cl with a morpholine group () or using prodrug formulations () enhances stability in aqueous media.
- pH Control : Buffered solutions (pH 6–7) slow degradation, as acidic/basic conditions accelerate Cl displacement ().
Methodological Resources
Q. What computational tools predict reactivity or binding modes?
- Docking Studies (AutoDock Vina) : Model interactions with targets like kinases or DNA topoisomerases.
- DFT Calculations (Gaussian) : Predict electrophilic/nucleophilic sites (e.g., C4 reactivity in ).
- QSAR Models : Relate substituent effects (e.g., furan vs. thiophene) to bioactivity ().
Q. How are bioactivity assays designed to evaluate mechanism of action?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
